(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate
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Overview
Description
(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentane-1,2-dicarboxylic acid. One common method is the reaction of cyclopentane-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: (1S,2S)-2-(Hydroxymethyl)cyclopentane-1-carboxylate.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: The parent compound from which (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate is derived.
(1R,2R)-2-(Methoxycarbonyl)cyclopentane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Cyclopentane-1,2-dicarboxylate esters: Other esters of cyclopentane-1,2-dicarboxylic acid with different alkyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C8H11O4- |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
(1S,2S)-2-methoxycarbonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/p-1/t5-,6-/m0/s1 |
InChI Key |
KYGFHAUBFNTXFK-WDSKDSINSA-M |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1C(=O)[O-] |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)[O-] |
Origin of Product |
United States |
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